2-methoxy-N-(9H-xanthen-9-yl)benzamide
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Overview
Description
2-methoxy-N-(9H-xanthen-9-yl)benzamide is a chemical compound that belongs to the class of xanthene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(9H-xanthen-9-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 9H-xanthen-9-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(9H-xanthen-9-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-(9H-xanthen-9-yl)benzamide.
Reduction: Formation of 2-methoxy-N-(9H-xanthen-9-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-methoxy-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets and pathways. The xanthene moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-9H-xanthen-9-one
- 9H-xanthen-9-ylamine
- 2-methoxy-9H-xanthen-9-ylcarbamate
Uniqueness
2-methoxy-N-(9H-xanthen-9-yl)benzamide is unique due to its specific combination of the methoxy group and the xanthene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17NO3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-methoxy-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C21H17NO3/c1-24-17-11-5-4-10-16(17)21(23)22-20-14-8-2-6-12-18(14)25-19-13-7-3-9-15(19)20/h2-13,20H,1H3,(H,22,23) |
InChI Key |
JZWMZCMNKMEOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
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